molecular formula C10H9NO2 B6152640 6-methylindolizine-2-carboxylic acid CAS No. 103264-06-8

6-methylindolizine-2-carboxylic acid

Cat. No.: B6152640
CAS No.: 103264-06-8
M. Wt: 175.2
InChI Key:
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Description

6-Methylindolizine-2-carboxylic acid is a nitrogen-containing heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features and significant biological activities

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 6-Methylindolizine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the indolizine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions include various substituted indolizine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6-Methylindolizine-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-methylindolizine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Uniqueness: 6-Methylindolizine-2-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-methylindolizine-2-carboxylic acid involves the reaction of 2-methylpyridine with ethyl acetoacetate to form 2-methyl-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form 2-methyl-3-hydrazinobutanoic acid ethyl ester. The final step involves the cyclization of the hydrazide intermediate to form 6-methylindolizine-2-carboxylic acid.", "Starting Materials": [ "2-methylpyridine", "ethyl acetoacetate", "hydrazine hydrate" ], "Reaction": [ "Step 1: 2-methylpyridine is reacted with ethyl acetoacetate in the presence of a base catalyst to form 2-methyl-3-oxobutanoic acid ethyl ester.", "Step 2: 2-methyl-3-oxobutanoic acid ethyl ester is then reacted with hydrazine hydrate to form 2-methyl-3-hydrazinobutanoic acid ethyl ester.", "Step 3: The hydrazide intermediate is cyclized by heating in the presence of a dehydrating agent to form 6-methylindolizine-2-carboxylic acid." ] }

CAS No.

103264-06-8

Molecular Formula

C10H9NO2

Molecular Weight

175.2

Purity

95

Origin of Product

United States

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